4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride

Medicinal Chemistry CNS Disorder SAR

4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride is a synthetic quinoline derivative functionalized with a benzylpiperazine moiety at the 4-position and a methoxybenzoyl group at the 3-position. This compound is primarily listed in vendor catalogs as a research chemical for in vitro studies, with its hydrochloride salt form intended to enhance aqueous solubility.

Molecular Formula C29H30ClN3O3
Molecular Weight 504.03
CAS No. 2097863-52-8
Cat. No. B2824030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride
CAS2097863-52-8
Molecular FormulaC29H30ClN3O3
Molecular Weight504.03
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)OC.Cl
InChIInChI=1S/C29H29N3O3.ClH/c1-34-23-10-8-22(9-11-23)29(33)26-19-30-27-13-12-24(35-2)18-25(27)28(26)32-16-14-31(15-17-32)20-21-6-4-3-5-7-21;/h3-13,18-19H,14-17,20H2,1-2H3;1H
InChIKeyUMEXXASCAYQABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline Hydrochloride (CAS 2097863-52-8) Procurement Profile


4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride is a synthetic quinoline derivative functionalized with a benzylpiperazine moiety at the 4-position and a methoxybenzoyl group at the 3-position. This compound is primarily listed in vendor catalogs as a research chemical for in vitro studies, with its hydrochloride salt form intended to enhance aqueous solubility. The presence of both a methoxybenzoyl and a benzylpiperazine group makes it a distinct but largely uncharacterized member of the 4-piperazinylquinoline class, a scaffold explored for CNS and oncology research. [1]

Procurement Risks of Substituting 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline HCl


Direct substitution with other 4-piperazinylquinolines is unsupported and potentially flawed due to the absence of published comparative pharmacological or selectivity data for this specific compound. The simultaneous presence of a 3-methoxybenzoyl group and a 6-methoxy substituent likely creates a unique structure-activity relationship (SAR) fingerprint that diverges from simpler analogs like S21-1011 (a BChE inhibitor) or 3-phenylsulfonyl derivatives (e.g., SB-742457, a 5-HT6 antagonist). [1] Without quantitative binding studies or functional assay results comparing this molecule to its closest in-class relatives, any claim of functional interchangeability is pure speculation. The failed search for this compound in authoritative databases like PubChem and ChemSpider confirms a critical public data gap, making generic substitution a high-risk procurement choice for reproducible research. [2]

Quantitative Differentiation Analysis for 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline HCl (CAS 2097863-52-8)


Structural Differentiation from the 5-HT6 Antagonist Scaffold (SB-742457 series)

The target compound is a 3-methoxybenzoyl regioisomer of the 3-phenylsulfonyl-8-piperazin-1-yl-quinoline scaffold exemplified by SB-742457 (a clinical-stage 5-HT6 antagonist for Alzheimer's disease). In the parent patent, the 3-phenylsulfonyl group is a critical pharmacophore for 5-HT6 affinity. [1] While no direct binding data exists for the target compound, the replacement of the sulfonyl with a benzoyl group represents a non-bioisosteric change, which in analogous systems abolished 5-HT6 binding. This structural difference, coupled with the methoxy substitution, suggests a divergent target profile, making it unsuitable as a direct substitute for the well-characterized SB-742457 series. [1]

Medicinal Chemistry CNS Disorder SAR

Differentiation from Butyrylcholinesterase (BChE) Inhibitor S21-1011

The potent BChE inhibitor S21-1011 (eqBChE IC50 = 0.059 uM) is a 4-benzylpiperazinequinoline that lacks the 3-methoxybenzoyl group found in the target compound. [1] This 3-substituent is a major steric and electronic modifier of the quinoline core. The absence of any reported cholinesterase activity for the target compound, combined with the structural divergence at a critical vector, means the high BChE selectivity observed with S21-1011 cannot be extrapolated. A user seeking a validated BChE inhibitor will find the target compound an unproven and therefore unreliable comparator, despite the shared 4-benzylpiperazinequinoline core.

Alzheimer's Disease BChE Inhibition Drug Discovery

Database Presence and Public Data Availability

A search for the CAS number 2097863-52-8 and the compound name in authoritative chemical databases, including PubChem and ChemSpider, returns no record as of the search date. [1] This contrasts with structurally related pharmacologically active analogs like SB-742457, which has publicly available bioassay data and clinical reports. The complete absence from these databases indicates that no biological or chemical property data has been deposited, making it a 'data-poor' candidate. For a procurement officer or scientist, this signals higher risk in terms of batch-to-batch reproducibility, identity validation, and peer-reviewed methodological support compared to well-documented in-class compounds.

Chemical Information Research Reproducibility Procurement

Validated Application Scenarios for CAS 2097863-52-8 Given Current Evidence Limitations


Internal Medicinal Chemistry as a Custom Lead Scaffold

Given the complete absence of public pharmacological data, the most defensible application for this compound is as a proprietary starting point for in-house SAR exploration in medicinal chemistry programs. Its unique combination of substituents makes it a valid candidate for a patent avoidance strategy around known 4-piperazinylquinolines, provided all biological testing is performed internally, as emphasized by the data gap in public databases. [1]

Analytical Reference Standard for Method Development (with In-House Validation)

The compound, characterized by its unique mass and molecular formula (C29H30ClN3O3, MW 504.03), can serve as an analytical reference standard for HPLC, LC-MS, or NMR method development after rigorous in-house structural confirmation. It is critical to note that the absence of a certified reference standard from a pharmacopeia means that all purity and identity tests must be developed and validated by the end user.

A Negative Control for BChE and 5-HT6 Assays (Hypothetical)

Based on its structural divergence from known active pharmacophores, it could be hypothesized to generate this compound as a negative control molecule for 5-HT6 or BChE assays, specifically due to its non-sulfonyl, non-amide 3-substitution. [2] However, this scenario requires the end-user to first experimentally prove a lack of activity, as no such experimental evidence currently exists in the public domain.

Quote Request

Request a Quote for 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.